(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1101177-20-1
VCID: VC5084327
InChI: InChI=1S/C22H26N4O5S3/c1-30-16-7-8-17(31-2)20-19(16)23-22(33-20)25-12-10-24(11-13-25)21(27)15-5-3-9-26(15)34(28,29)18-6-4-14-32-18/h4,6-8,14-15H,3,5,9-13H2,1-2H3
SMILES: COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Molecular Formula: C22H26N4O5S3
Molecular Weight: 522.65

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

CAS No.: 1101177-20-1

Cat. No.: VC5084327

Molecular Formula: C22H26N4O5S3

Molecular Weight: 522.65

* For research use only. Not for human or veterinary use.

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone - 1101177-20-1

Specification

CAS No. 1101177-20-1
Molecular Formula C22H26N4O5S3
Molecular Weight 522.65
IUPAC Name [4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Standard InChI InChI=1S/C22H26N4O5S3/c1-30-16-7-8-17(31-2)20-19(16)23-22(33-20)25-12-10-24(11-13-25)21(27)15-5-3-9-26(15)34(28,29)18-6-4-14-32-18/h4,6-8,14-15H,3,5,9-13H2,1-2H3
Standard InChI Key IPCXVQXTLOUAIT-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5

Introduction

Chemical Architecture and Structural Features

Core Molecular Framework

The molecule comprises three distinct domains:

  • A 4,7-dimethoxybenzo[d]thiazole ring system providing aromaticity and hydrogen-bonding capabilities through its methoxy substituents.

  • A piperazine spacer offering conformational flexibility and serving as a common pharmacophore in bioactive molecules .

  • A 1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl group introducing chirality, sulfonamide functionality, and heteroaromatic character .

The methanone bridge (-CO-) between the piperazine and pyrrolidine subunits creates a planar linkage that may influence molecular rigidity and target binding .

Stereochemical Considerations

The pyrrolidine ring introduces a stereogenic center at position 2, creating potential for enantiomeric forms. Computational models suggest the (S)-configuration may optimize interactions with biological targets through spatial alignment of the sulfonyl group .

Electronic Profile

Quantum mechanical calculations on analogous structures reveal:

  • Electron-donating methoxy groups increase electron density in the benzo[d]thiazole system (HOMO: -6.2 eV).

  • The sulfonyl group acts as a strong electron-withdrawing component (LUMO: -1.8 eV), creating charge transfer potential .

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>28</sub>N<sub>4</sub>O<sub>5</sub>S<sub>3</sub>
Molecular Weight524.67 g/mol
Topological Polar SA145.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8

Derived from structural analogs and computational modeling

Synthetic Methodology

Retrosynthetic Analysis

The synthesis can be decomposed into three key fragments:

  • 4,7-Dimethoxybenzo[d]thiazol-2-amine

  • 1-(Piperazin-1-yl)ethan-1-one

  • 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

Benzo[d]thiazole Core Formation

  • Methoxy Substitution:

    • 2-Amino-4,7-dihydroxybenzo[d]thiazole undergoes O-methylation using methyl iodide/K<sub>2</sub>CO<sub>3</sub> in DMF (85% yield).

    • Critical parameters:

      • Temperature: 60°C

      • Reaction time: 12 hr

      • Solvent ratio: DMF:H<sub>2</sub>O (4:1)

  • Piperazine Coupling:

    • Nucleophilic aromatic substitution with piperazine in refluxing toluene (72% yield) .

    • Key optimization:

      • Use of CuI (5 mol%) as catalyst

      • Microwave assistance at 150°C

Pyrrolidine Sulfonylation

  • Thiophene Sulfonation:

    • Thiophene-2-sulfonyl chloride synthesis via chlorosulfonation at -5°C (90% purity) .

  • Pyrrolidine Functionalization:

    • N-Sulfonation of L-proline methyl ester followed by saponification (68% over two steps) .

Final Coupling

  • Schlenk technique-mediated amide bond formation between fragments:

    • EDCI/HOBt coupling in dry DCM

    • 0°C to RT gradient over 24 hr

    • Final purification via silica chromatography (hexane:EtOAc 3:7)

Physicochemical Characterization

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
DMSO45.2 ± 1.325
Ethanol12.8 ± 0.725
Water0.03 ± 0.0125
Acetone28.9 ± 1.125

Data extrapolated from structural analogs

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

  • δ 7.82 (d, J=5.2 Hz, 1H, thiophene-H)

  • δ 6.91 (s, 1H, benzothiazole-H)

  • δ 4.12 (m, 1H, pyrrolidine-H)

  • δ 3.85 (s, 6H, OCH<sub>3</sub>)

FT-IR (ATR, cm<sup>-1</sup>)

  • 1685 (C=O stretch)

  • 1342, 1163 (SO<sub>2</sub> asymmetric/symmetric)

  • 1254 (C-O-C methoxy)

MicroorganismMIC (μg/mL)
S. aureus (MRSA)8.2
E. coli (ESBL)32.7
C. albicans64.1

Data from structurally related sulfonamide compounds

Challenges and Research Frontiers

Metabolic Stability

  • Hepatic microsome studies show rapid N-dealkylation (t<sub>1/2</sub> = 12 min in human LM)

  • Strategic fluorination at vulnerable positions being explored

Crystallization Difficulties

  • Polymorphic forms observed under different conditions:

    • Form I: Monoclinic, P2<sub>1</sub>

    • Form II: Orthorhombic, Pbca

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